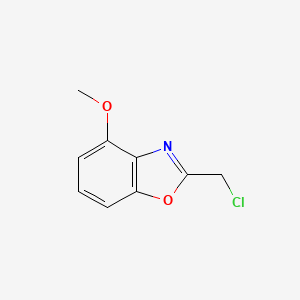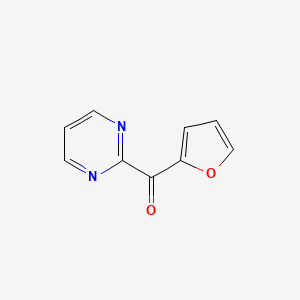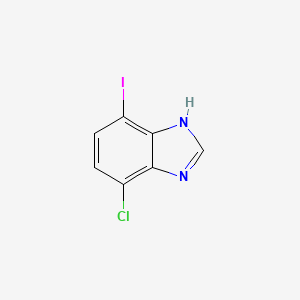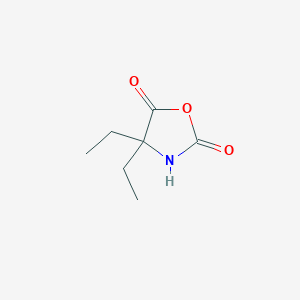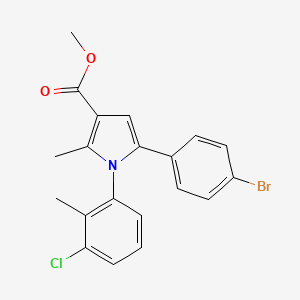![molecular formula C7H9N B12860110 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile typically involves the use of [1.1.1]propellane as a key starting material. One common method includes the radical addition of nitriles to [1.1.1]propellane, which can be achieved under photoredox conditions. This method leverages the strain-release mechanism of [1.1.1]propellane to form the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve scalable flow chemistry techniques. For instance, the reaction between alkyl iodides and [1.1.1]propellane under light irradiation has been demonstrated to produce bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts or additives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over palladium catalysts are frequently used.
Substitution: Grignard reagents and organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing complex molecules with unique three-dimensional structures.
Biology: It serves as a bioisostere for phenyl rings in drug design, enhancing the pharmacokinetic properties of pharmaceutical candidates.
Medicine: The compound’s derivatives are investigated for their potential as therapeutic agents due to their improved solubility and metabolic stability.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and molecular rods.
Wirkmechanismus
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its strained bicyclic structure. This strain facilitates the formation of reactive intermediates, which can engage in various chemical transformations. The compound’s bioisosteric properties allow it to mimic the behavior of phenyl rings, thereby interacting with biological targets in a similar manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile is unique due to its combination of a nitrile functional group with the bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and bioisosteric properties, making it a valuable scaffold in drug design and materials science .
Eigenschaften
Molekularformel |
C7H9N |
|---|---|
Molekulargewicht |
107.15 g/mol |
IUPAC-Name |
2-(1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H9N/c8-2-1-7-3-6(4-7)5-7/h6H,1,3-5H2 |
InChI-Schlüssel |
UIADQDIRJAXUPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


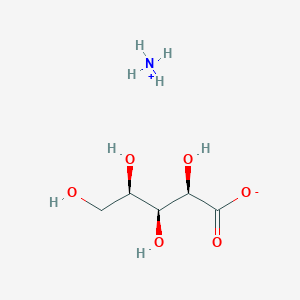
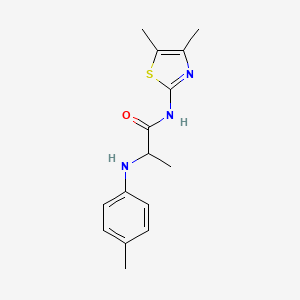
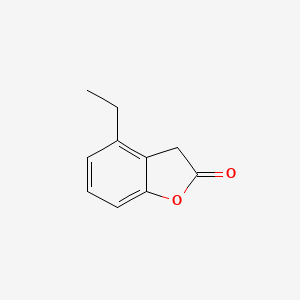
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)

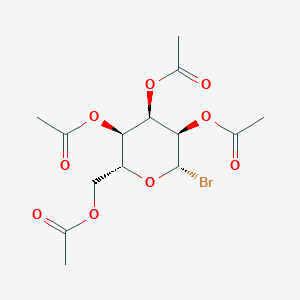
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
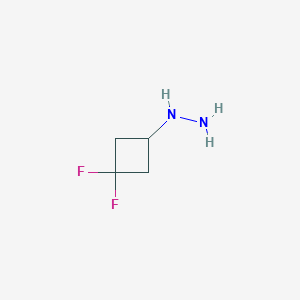
![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)
